![molecular formula C16H14BrN5O B4930372 5-amino-1-(4-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4930372.png)
5-amino-1-(4-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives, such as 5-amino-1-(4-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, often involves the cyclization of azides with alkynes, a process that can be catalyzed by transition metals like ruthenium. For example, Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol for synthesizing triazole-based compounds, highlighting the method's efficiency and regioselectivity in forming triazole rings (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. L'abbé et al. (2010) described the crystal structure of a triazole compound, elucidating its geometrical configuration and intermolecular interactions, which are crucial for understanding the compound's chemical behavior (L'abbé et al., 2010).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, including Dimroth rearrangements, which involve the isomerization of triazole compounds under certain conditions, as discussed by Sutherland and Tennant (1971). Such reactions expand the functional diversity and applicability of triazole-based compounds in chemical synthesis (Sutherland & Tennant, 1971).
Mechanism of Action
Target of Action
The primary targets of the compound “5-amino-1-(4-bromophenyl)-N-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide” are currently unknown. The compound is a derivative of pyrazole, which is known for its diverse pharmacological effects . .
Pharmacokinetics
The compound has a predicted boiling point of 564.9±50.0 °C and a predicted density of 1.75±0.1 g/cm3 . .
Result of Action
As a derivative of pyrazole, it may share some of the biological activities of other pyrazole compounds, such as anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-amino-1-(4-bromophenyl)-N-methyl-N-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-21(12-5-3-2-4-6-12)16(23)14-15(18)22(20-19-14)13-9-7-11(17)8-10-13/h2-10H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTQLEDZBUYEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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